8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
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Overview
Description
8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a naphthalene core with an aminomethyl group and a carboxylic acid moiety, making it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available naphthalene derivatives.
Hydrogenation: The naphthalene core is hydrogenated to form the tetrahydronaphthalene structure.
Functional Group Introduction: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the tetrahydronaphthalene.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and carboxylation steps, ensuring higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand Design: Potential use in the design of ligands for catalysis.
Biology and Medicine:
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.
Biochemical Probes: Used in the development of probes for studying biological pathways.
Industry:
Material Science:
Mechanism of Action
The mechanism of action for compounds derived from 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride depends on the specific functional groups introduced. Generally, the aminomethyl group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the carboxylic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
8-(Aminomethyl)-tetralin-2-carboxylic acid: Lacks the tetrahydronaphthalene structure, leading to different chemical properties.
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid: Lacks the aminomethyl group, affecting its reactivity and applications.
Uniqueness: 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and carboxylic acid groups on a tetrahydronaphthalene core
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h4-6,10H,1-3,7,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKGGBUFYPWQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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